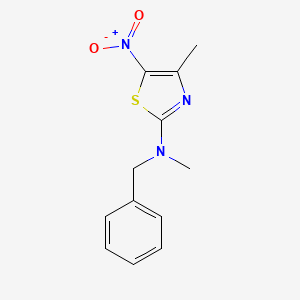![molecular formula C14H17N3O B14382337 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine CAS No. 88609-23-8](/img/structure/B14382337.png)
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine is a heterocyclic compound that features a pyrrolidine ring fused with a pyridoazepine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyridoazepine core . This reaction utilizes palladium catalysts and boron reagents under mild conditions, making it a preferred method for synthesizing complex heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridoazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound may bind to enantioselective proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine is unique due to its specific structural features, such as the methoxy group and the fused pyridoazepine ring. These features contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
88609-23-8 |
|---|---|
Fórmula molecular |
C14H17N3O |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
6-methoxy-9-pyrrolidin-1-yl-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C14H17N3O/c1-18-12-9-11-5-4-6-15-13(11)14(16-10-12)17-7-2-3-8-17/h4-6,10H,2-3,7-9H2,1H3 |
Clave InChI |
JGLMAXQLUPTQCJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C2=C(C1)C=CC=N2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
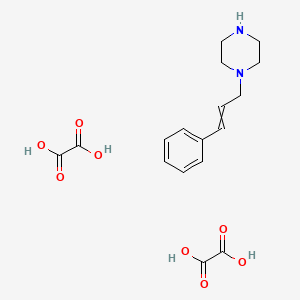
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)

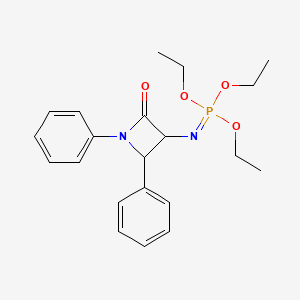
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
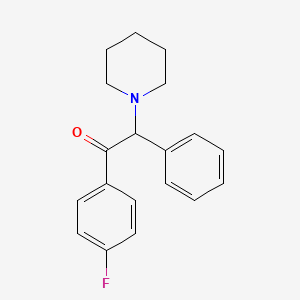
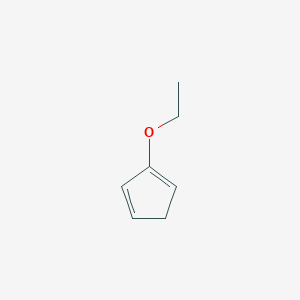
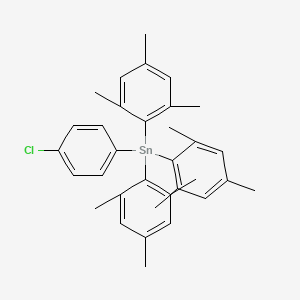
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
